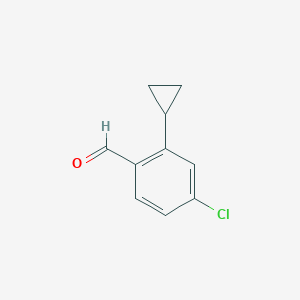

4-Chloro-2-cyclopropyl-benzaldehyde

Description

Properties

CAS No. |

1208078-38-9 |

|---|---|

Molecular Formula |

C10H9ClO |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

4-chloro-2-cyclopropylbenzaldehyde |

InChI |

InChI=1S/C10H9ClO/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-7H,1-2H2 |

InChI Key |

XJXGOQCLEHMUSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless to pale yellow liquid or solid, depending on purity and temperature .

- Reactivity : The electron-withdrawing chlorine substituent activates the aromatic ring for electrophilic substitution reactions, while the cyclopropyl group introduces steric hindrance, influencing regioselectivity and reaction kinetics .

- Applications: Primarily used as a synthetic intermediate in organic chemistry, particularly for constructing complex molecules in pharmaceuticals or agrochemicals.

- Safety : Requires careful handling due to risks associated with halogenated compounds (e.g., toxicity, irritation) .

Structural identifiers :

- SMILES : O=CC1=CC=C(Cl)C=C1C2CC2

- InChI Key : XJXGOQCLEHMUSX-UHFFFAOYSA-N

Comparison with Similar Benzaldehyde Derivatives

Structural and Functional Group Analysis

The table below contrasts 4-Chloro-2-cyclopropyl-benzaldehyde with structurally related benzaldehyde derivatives:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-2-cyclopropyl-benzaldehyde in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if ventilation is insufficient .

- First Aid : For skin exposure, wash immediately with soap and water for 15 minutes; for eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in a cool, dry place away from oxidizers and ignition sources. Use secondary containment to prevent spills .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% as per typical commercial standards) .

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, comparing peaks to reference spectra (e.g., cyclopropyl protons at δ 0.6–1.2 ppm and aldehyde protons at δ 9.8–10.2 ppm) .

- Melting Point Analysis : Compare observed mp (e.g., 58–60°C for analogs) to literature values to detect impurities .

Q. What synthetic routes are commonly employed to introduce the cyclopropyl group into benzaldehyde derivatives?

- Methodological Answer :

- Cyclopropanation : Use transition metal-catalyzed reactions (e.g., Simmons–Smith reaction with Zn/Cu) to generate cyclopropane rings from alkenes .

- Cross-Coupling : Suzuki–Miyaura coupling of 2-cyclopropyl boronic acids with halogenated benzaldehydes under Pd catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying reaction conditions?

- Methodological Answer :

- Controlled Experiments : Systematically vary solvents (polar vs. nonpolar), temperatures, and catalysts to isolate factors affecting reactivity. For example, dichloromethane may stabilize intermediates better than THF .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates and identify competing pathways .

- Computational Modeling : Apply DFT calculations to predict electronic effects of the cyclopropyl and chloro substituents on aldehyde reactivity .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Directing Group Effects : Leverage the electron-withdrawing chloro group to direct nucleophiles to the para position relative to the aldehyde .

- Catalyst Design : Use Cu(I) or Pd(0) catalysts to activate specific C–Cl bonds while preserving the cyclopropyl ring .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states .

Q. How does the cyclopropyl moiety influence the photostability of this compound in material science applications?

- Methodological Answer :

- Accelerated Aging Tests : Expose the compound to UV light (λ = 365 nm) and monitor degradation via GC-MS. Compare stability to non-cyclopropyl analogs .

- Radical Trapping : Add antioxidants (e.g., BHT) to evaluate if cyclopropane ring strain promotes radical-mediated decomposition .

- Surface Adsorption Studies : Use AFM or XPS to analyze interactions with silica or polymer surfaces, which may stabilize the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.